![molecular formula C21H20ClN3O2S B2555573 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 893936-02-2](/img/structure/B2555573.png)
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C15H16ClN3O2S . For a more detailed structural analysis, you may need to refer to a dedicated chemical database or software.Physical And Chemical Properties Analysis
The compound has a molecular weight of 373.83. More detailed physical and chemical properties such as melting point, boiling point, and density may be available in specialized chemical databases .Scientific Research Applications
Environmental Contaminants and Human Exposure
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Soft Tissue Sarcoma and Exposure to Phenoxyherbicides and Chlorophenols
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Environmental Exposure to Organophosphorus and Pyrethroid Pesticides
Focusing on preschool children in South Australia, this study sheds light on the extent of environmental exposure to neurotoxic insecticides, highlighting the significance of assessing exposure levels in vulnerable populations (Babina et al., 2012).
Metabolism and Toxicology
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properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-2-27-17-8-6-14(7-9-17)10-20(26)23-21-18-12-28-13-19(18)24-25(21)16-5-3-4-15(22)11-16/h3-9,11H,2,10,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYLVOGOOFZEOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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